

Commercial suppliers and purity grades of galactinol dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Galactinol dihydrate*

Cat. No.: B593393

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Application Notes and Protocols for Galactinol Dihydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial availability, purity grades, and key applications of **galactinol dihydrate**. Detailed protocols for its use in assessing antioxidant activity are also provided to support research and development in areas such as oxidative stress, cell signaling, and drug discovery.

Commercial Suppliers and Purity Grades

Galactinol dihydrate is available from a range of commercial suppliers in various purity grades suitable for research and development purposes. The table below summarizes the available information on suppliers and their product specifications.

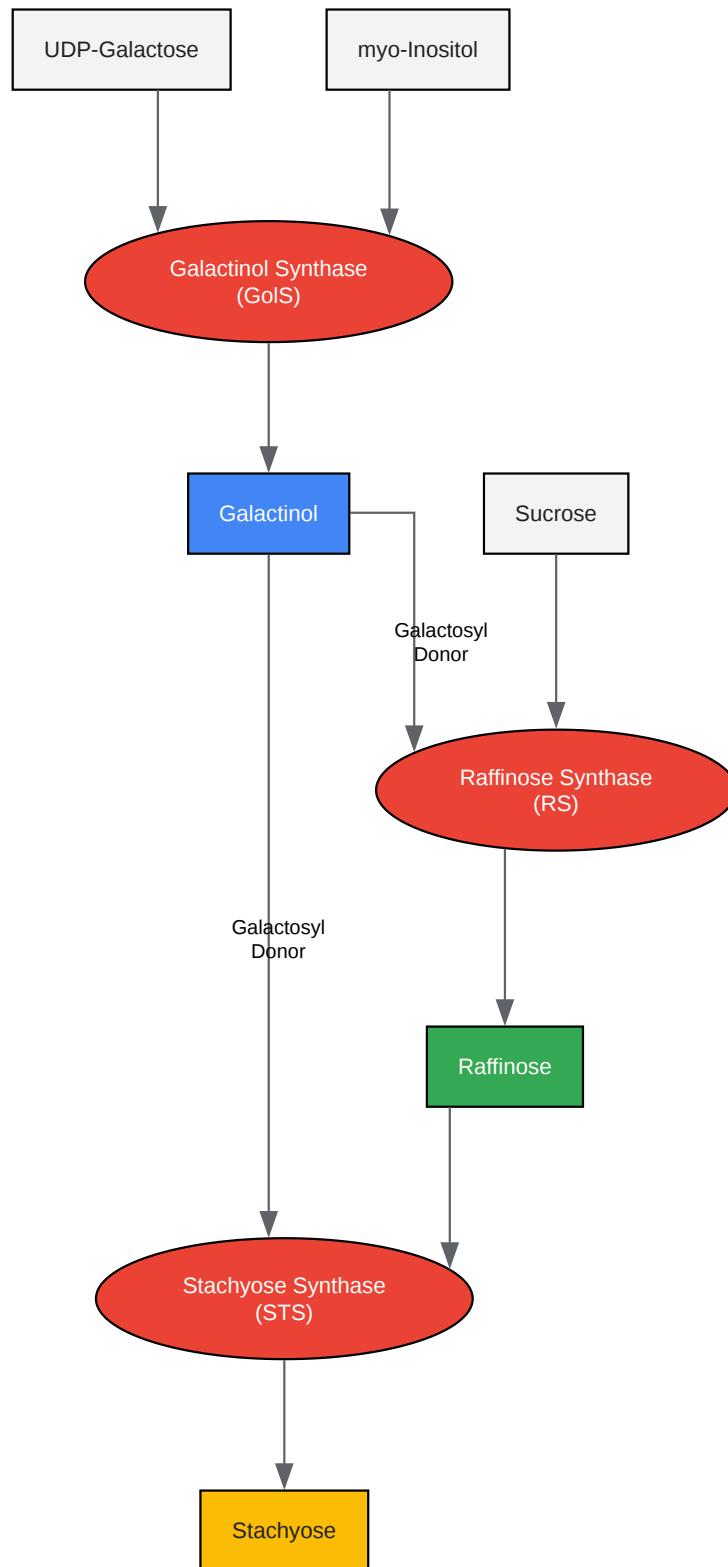
Supplier	Purity Grade	Catalog Number	Additional Notes
TCI America	Not Specified	G0298	Sold in 1g quantities. For professional manufacturing, research, and industrial use only.[1]
Leap Chem Co., Ltd.	Not Specified	-	A supplier of fine chemicals for research, development, and production.[2]
Mumbai-based Supplier	98% (HPLC), Technical Grade	-	Analytical standard with a melting point of 220-222°C.[3]
MedChemExpress	98.0%	HY-135258	Marketed as an antioxidant agent and a marker for seed longevity.[4]
Biosynth	Not Specified	OG07040	Stored at <-15°C.[5]
Cayman Chemical	≥95%	-	Provided as a crystalline solid. Not for human or veterinary use.[6]
TargetMol Chemicals Inc.	99.69%	-	Information available through ChemicalBook.[7]

Signaling and Biosynthetic Pathways

Galactinol is a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. These sugars play crucial roles in stress tolerance, including protection against desiccation and oxidative damage. The synthesis of galactinol is the first committed step in this pathway, catalyzed by the enzyme galactinol synthase. Galactinol then serves as a

galactosyl donor for the synthesis of raffinose and subsequent higher-order RFOs like stachyose.[8][9][10][11]

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway



[Click to download full resolution via product page](#)[RFO Biosynthesis Pathway](#)

Experimental Protocols

Protocol 1: In Vitro Hydroxyl Radical Scavenging Assay

This protocol is adapted from methodologies used to assess the antioxidant properties of galactinol, specifically its ability to scavenge hydroxyl radicals, which are a highly reactive oxygen species.[\[3\]](#)[\[8\]](#)

Objective: To determine the hydroxyl radical scavenging activity of **galactinol dihydrate** in a cell-free system.

Materials:

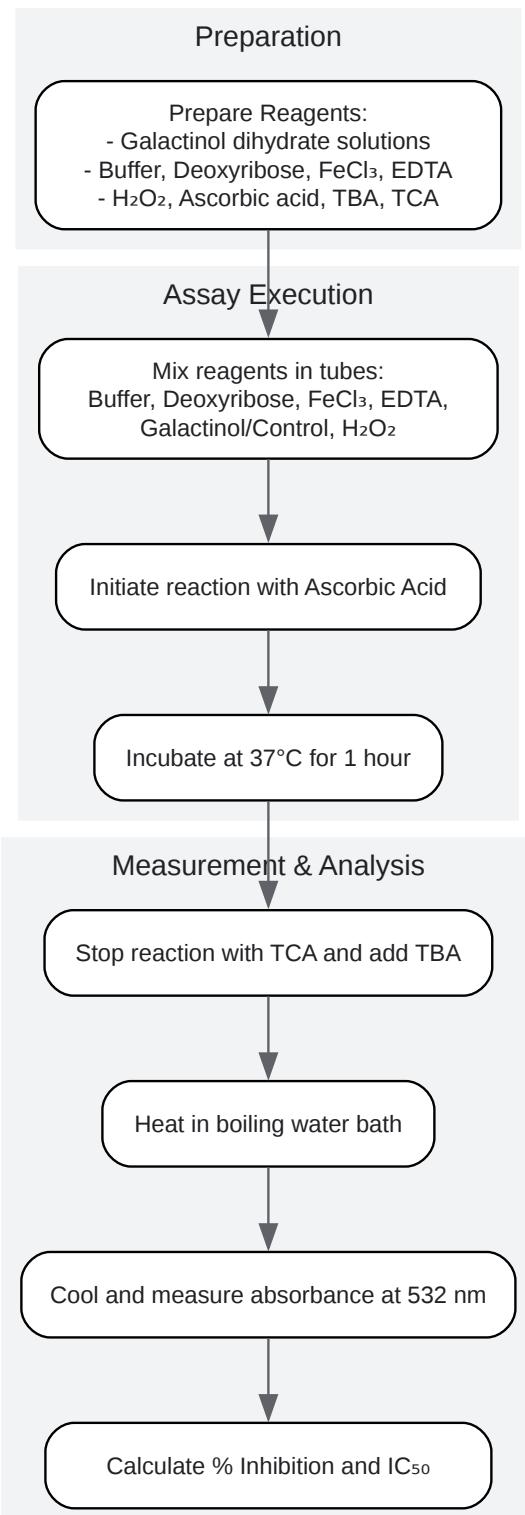
- **Galactinol dihydrate**
- Deoxyribose
- Sodium phosphate buffer (pH 7.4)
- Ferric chloride (FeCl_3)
- EDTA
- Hydrogen peroxide (H_2O_2)
- Ascorbic acid
- Thiobarbituric acid (TBA)
- Trichloroacetic acid (TCA)
- Deionized water
- Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **galactinol dihydrate** in deionized water. A concentration range of 1 mM to 10 mM is a good starting point.
 - Prepare a sodium phosphate buffer (e.g., 20 mM, pH 7.4).
 - Prepare aqueous solutions of deoxyribose (e.g., 2.8 mM), FeCl₃ (e.g., 100 µM), EDTA (e.g., 100 µM), H₂O₂ (e.g., 1 mM), and ascorbic acid (e.g., 100 µM).
 - Prepare a TBA solution (e.g., 1% w/v in 50 mM NaOH) and a TCA solution (e.g., 2.8% w/v in water).
- Assay Reaction:
 - In a microcentrifuge tube, mix the following reagents in order:
 - Sodium phosphate buffer
 - Deoxyribose solution
 - FeCl₃ solution
 - EDTA solution
 - **Galactinol dihydrate** solution (at various concentrations) or deionized water for the control
 - H₂O₂ solution
 - Initiate the reaction by adding the ascorbic acid solution.
 - Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
- Measurement of Deoxyribose Degradation:
 - Stop the reaction by adding the TCA solution, followed by the TBA solution.
 - Heat the mixture in a boiling water bath for 15-20 minutes to develop the color.

- Cool the samples to room temperature.
- Measure the absorbance of the resulting pink chromogen at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
- Data Analysis:
 - The scavenging activity is calculated as the percentage of inhibition of deoxyribose degradation using the following formula: % Inhibition = $[(A_0 - A_1) / A_0] \times 100$ Where A_0 is the absorbance of the control (without **galactinol dihydrate**) and A_1 is the absorbance in the presence of **galactinol dihydrate**.
 - Plot the percentage of inhibition against the concentration of **galactinol dihydrate** to determine the IC_{50} value (the concentration required for 50% inhibition).

Workflow for Hydroxyl Radical Scavenging Assay

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Hydroxyl Radical Scavenging Assay Workflow

Applications in Drug Development and Research

- Antioxidant and Cytoprotective Agent: Galactinol's ability to scavenge hydroxyl radicals suggests its potential as a protective agent against oxidative stress-induced cell damage.[\[4\]](#) [\[8\]](#) This is relevant for research into neurodegenerative diseases, cardiovascular disorders, and other conditions with an oxidative stress component.
- Osmoprotectant: In plants, galactinol and RFOs function as osmoprotectants.[\[3\]](#) This property could be explored in the context of cell preservation and cryopreservation, or in studies of cellular responses to osmotic stress.
- Cell Signaling Research: As a precursor in a significant metabolic pathway in plants, galactinol can be used to study the regulation of RFO synthesis and its role in stress signaling.[\[9\]](#)[\[10\]](#)
- Drug Discovery: Galactinol and its derivatives could serve as lead compounds for the development of new therapeutic agents targeting oxidative stress pathways.

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- To cite this document: BenchChem. [Commercial suppliers and purity grades of galactinol dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593393#commercial-suppliers-and-purity-grades-of-galactinol-dihydrate]

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